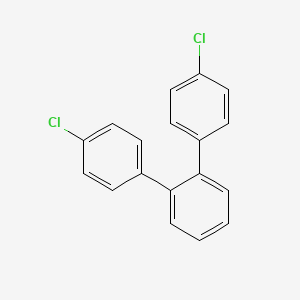

![molecular formula C13H11N3O4 B2755180 6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol CAS No. 675856-15-2](/img/structure/B2755180.png)

6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol, or 6-MEPEN-5-NP, is an organic compound that has recently been studied for its potential applications in various scientific research fields. 6-MEPEN-5-NP is a derivative of pyrimidine and has a unique structure that can be used to create a variety of compounds. This compound is of particular interest due to its ability to interact with other compounds, making it a useful tool in a variety of fields.

Scientific Research Applications

Antibacterial and Antioxidant Properties

A series of 2,4-diaryl-6-methyl-5-nitropyrimidines exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, these compounds showed notable antioxidant activity, comparable to vitamin C (Sura, Reddy, Bhoomireddy, & Vadde, 2013).

Cerebral Protective Agents

Novel 4-arylpyrimidine derivatives, including those with modifications to the pyrimidine ring, demonstrated anti-anoxic and anti-lipid peroxidation activities. These activities suggest potential use as cerebral protective agents (Kuno et al., 1993; Kuno, Katsuta, Sakai, Ohkubo, Sugiyama, & Takasugi, 1992).

Antimalarial Activity

Derivatives of 2,4-diamino-5(p-chlorophenyl)-6-ethylpyrimidine showed antimalarial activity, particularly against Plasmodium berghei in mice. These derivatives present potential as antimalarial agents (Ress, Sy, Winkley, & Russell-Tutty, 1976; Ress, Chai, Winkley, & Russell, 1976).

Antihypertensive Activity

6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives exhibited significant antihypertensive activity in spontaneously hypertensive rats. These compounds could maintain normalized blood pressure levels with single daily oral doses (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

Antiviral Activity

5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showed inhibitory activity against retroviruses, making them potential candidates for antiviral therapies (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Anticancer Agents

1,2-Dihydropyrido[3,4-b]pyrazines, which are 1-deaza-7,8-dihydropteridines, were synthesized and exhibited potent cytotoxicity against L1210 cells and significant anticancer activity against lymphocytic leukemia P-388 in mice (Temple, Wheeler, Elliott, Rose, Kussner, Comber, & Montgomery, 1982).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withEstrogen receptor beta and Estrogen receptor alpha . These receptors are nuclear hormone receptors that bind estrogens with an affinity similar to that of ESR1 .

Mode of Action

Based on its potential interaction with estrogen receptors, it may activate the expression of reporter genes containing estrogen response elements (ere) in an estrogen-dependent manner .

properties

IUPAC Name |

6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-8-4-2-3-5-9(8)6-7-10-11(16(19)20)12(17)15-13(18)14-10/h2-7H,1H3,(H2,14,15,17,18)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAIMOQCZAPEJO-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(E)-2-(2-methylphenyl)ethenyl]-5-nitropyrimidine-2,4-diol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2755099.png)

![2-(2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2755103.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2755105.png)

![(4-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-methylthieno[2,3-d]pyrimidin-6-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2755111.png)

![N-cyclohexyl-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2755118.png)

![6-methyl-4-(1,4-thiazinan-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2755119.png)